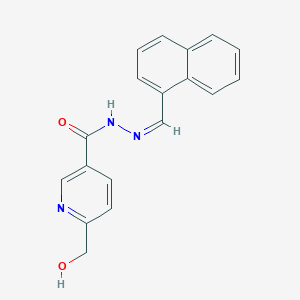
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide, also known as HNN-21, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of nicotinohydrazide derivatives and has been studied for its anticancer properties. In
Wirkmechanismus
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and ultimately, the death of cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher doses to be used without causing harm. However, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic uses of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. One direction for future research is to investigate the effectiveness of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in combination with other anticancer drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide for cancer therapy. Furthermore, the potential use of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in other diseases, such as inflammation and angiogenesis-related disorders, should be explored.
Synthesemethoden
The synthesis of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 1-naphthaldehyde with nicotinic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde to obtain 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. This synthesis method has been reported in a research article by Wang et al. (2013).
Wissenschaftliche Forschungsanwendungen
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential use in combination with other anticancer drugs to enhance their effectiveness.
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-12-16-9-8-15(10-19-16)18(23)21-20-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,22H,12H2,(H,21,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCWVZQXQSKR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
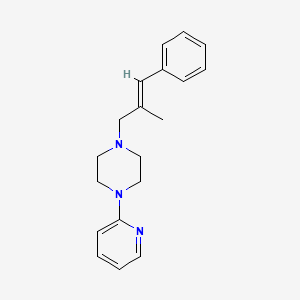
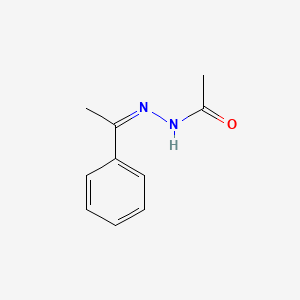
![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
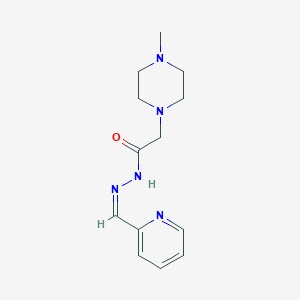
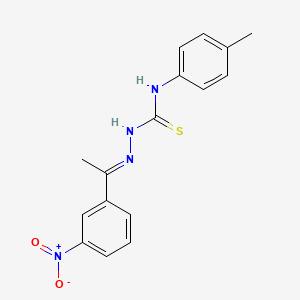
![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)

